molecular formula C21H30O5 B12399115 5|A-Pregnan-17|A,21-diol-3,11,20-trione-1,2,4,5-d4

5|A-Pregnan-17|A,21-diol-3,11,20-trione-1,2,4,5-d4

Cat. No.: B12399115
M. Wt: 366.5 g/mol
InChI Key: YCLWEYIBFOLMEM-YEMGWGRESA-N
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Description

5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a derivative of 5α-Pregnan-17α,21-diol-3,11,20-trione, where specific hydrogen atoms are replaced with deuterium. This labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to the stability and traceability of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-17α,21-diol-3,11,20-trione. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange Reactions: Utilizing deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O) under specific conditions to replace hydrogen atoms with deuterium.

    Deuterated Precursors: Starting with deuterated precursors that already contain deuterium atoms and performing subsequent chemical reactions to obtain the final labeled compound.

Industrial Production Methods

Industrial production of deuterium-labeled compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of ketones can yield secondary alcohols.

Scientific Research Applications

5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is widely used in scientific research due to its deuterium labeling. Applications include:

    Metabolic Research: Studying metabolic pathways and enzyme kinetics by tracing the deuterium-labeled compound.

    Environmental Studies: Using deuterium-labeled compounds as standards for detecting pollutants in air, water, soil, and food.

    Clinical Diagnostics: Employing deuterium-labeled compounds in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Investigating reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with enzymes and receptors. This helps in understanding the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cortisone: 17α,21-Dihydroxy-4-pregnene-3,11,20-trione.

    Prednisone: 1,4-Pregnadiene-17α,21-diol-3,11,20-trione.

    Aldosterone: 4-Pregnen-11β,21-diol-3,18,20-trione.

Uniqueness

5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is unique due to its deuterium labeling, which provides stability and traceability in research applications. This makes it particularly valuable for studying metabolic pathways and reaction mechanisms, as well as for use in environmental and clinical diagnostics.

Properties

Molecular Formula

C21H30O5

Molecular Weight

366.5 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S,17R)-1,2,4,5-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14-,15-,18+,19-,20-,21-

InChI Key

YCLWEYIBFOLMEM-YEMGWGRESA-N

Isomeric SMILES

[2H]C1C([C@@]2([C@@H]3[C@@H](CC[C@]2(C(C1=O)[2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H]

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

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